3-bromo-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-bromo-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product. One common method involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with 4-cyano-2-methyl-6-(methylcarbamoyl)aniline in the presence of a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom in the compound can be oxidized to form a bromate ion.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Amines (e.g., 4-cyano-2-methyl-6-(methylcarbamoyl)aniline)
Substitution: : Substituted pyridines or pyrazoles
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Studied for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
This compound is unique due to its specific chemical structure and reactivity. Similar compounds include:
Cyantraniliprole: : A related compound with applications in pest control.
Pyrazole derivatives: : Other pyrazole-based compounds with various biological activities.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.
Properties
CAS No. |
736995-45-2 |
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Molecular Formula |
C19H13BrCl2N6O2 |
Molecular Weight |
508.2 |
Purity |
98 |
Origin of Product |
United States |
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